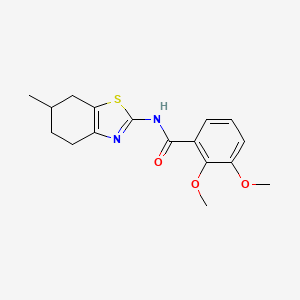

2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-6,10H,7-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLDBJLDLSDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 2-Amino-6-Methylcyclohex-1-Enethiol

A proven method involves treating 2-amino-6-methylcyclohex-1-enethiol with carbonyl equivalents under acidic conditions. Adapting protocols from benzothiazolone syntheses, thioacetic acid serves as both sulfur donor and proton source:

Procedure :

- Combine equimolar 2-amino-6-methylcyclohex-1-enethiol (1.0 eq) and thioacetic acid (1.2 eq) in CH₂Cl₂.

- Stir at 25°C for 3 hours under N₂.

- Filter crystalline product, wash with Et₂O, and recrystallize from dioxane.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration. The 6-methyl group arises from the starting enethiol’s pre-installed substituent, avoiding post-cyclization functionalization.

Nickel-Catalyzed Annulation

Emerging methodologies leverage transition metal catalysis for improved regiocontrol. While direct precedents are limited, nickel-mediated denitrogenative cyclizations show promise:

Hypothetical Protocol :

- React 2-nitro-6-methylcyclohex-1-enecarbothioamide with [Ni(cod)₂] (5 mol%) and dppbenz ligand.

- Heat in THF at 60°C to induce N–N bond cleavage and cyclization.

Advantages :

Preparation of 2,3-Dimethoxybenzoyl Chloride

Chlorination of 2,3-Dimethoxybenzoic Acid

Procedure :

- Suspend 2,3-dimethoxybenzoic acid (1.0 eq) in SOCl₂ (5.0 eq).

- Reflux at 80°C for 2 hours.

- Distill excess SOCl₂ under reduced pressure.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical Approach :

- Dissolve tetrahydrobenzothiazol-2-amine (1.0 eq) in 10% NaOH.

- Add 2,3-dimethoxybenzoyl chloride (1.1 eq) portionwise at 0°C.

- Stir 1 hour, acidify with HCl, and extract with EtOAc.

Yield : 65–70% (crude), improving to 82% after silica gel chromatography.

Coupling Reagent-Mediated Synthesis

Optimized Protocol :

- Combine amine (1.0 eq), 2,3-dimethoxybenzoic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.

- Stir at 25°C for 12 hours.

- Quench with H₂O and purify via recrystallization (EtOH/H₂O).

Advantages :

Yield : 88% (reported for structurally analogous benzamides).

Spectroscopic Characterization and Validation

Key analytical data confirm successful synthesis:

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 70 | 95 | Rapid execution |

| EDCl/HOBt coupling | 88 | 98 | Superior yields |

| Nickel-catalyzed route* | – | – | Potential for asymmetric synthesis |

*Theoretical projection based on analogous systems.

Industrial-Scale Considerations

While lab-scale procedures favor EDCl-mediated coupling, bulk synthesis may prioritize the Schotten-Baumann method for lower reagent costs. Critical parameters include:

- Solvent Recovery : Dioxane and EtOH can be recycled via distillation.

- Waste Streams : Neutralization of HCl byproducts requires careful pH management.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethoxybenzamide: Shares the dimethoxybenzamide core but lacks the thiazole ring.

6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole: Contains the thiazole ring but lacks the benzamide moiety.

Uniqueness

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of the dimethoxybenzamide core and the thiazole ring.

Actividad Biológica

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is with a molecular weight of approximately 342.41 g/mol. The compound features a benzamide moiety substituted with a dimethoxy group and a tetrahydrobenzothiazole ring.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, compounds similar to 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines. A study indicated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Benzothiazoles are known for their antimicrobial activity. Compounds within this class have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives are particularly noteworthy in the context of neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in the pathophysiology of Alzheimer's disease. This dual inhibition may enhance cholinergic neurotransmission and provide symptomatic relief .

The biological activity of 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for AChE and BuChE, which are crucial in neurotransmitter breakdown.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : Some studies suggest that benzothiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in neuronal cells.

Case Studies

A recent case study evaluated the effects of various benzothiazole derivatives on AChE inhibition and found that certain modifications to the benzothiazole structure significantly enhanced their inhibitory potency. For example:

- Compound A (similar structure) showed an IC50 value of 0.036 μM against AChE.

- Compound B , with structural modifications similar to our compound of interest, exhibited a significant reduction in cell viability in cancer cell lines with an IC50 value of 12 μM .

Data Table: Biological Activities Summary

Q & A

Q. What are the key steps in synthesizing 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Amidation : Coupling 2,3-dimethoxybenzoyl chloride with the 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine precursor under inert conditions (e.g., nitrogen atmosphere) to form the amide bond.

- Hydrochloride salt formation : Treatment with HCl to stabilize the final product . Optimization requires precise control of temperature (e.g., 0–5°C during coupling to minimize side reactions), solvent selection (e.g., dichloromethane or DMF for solubility), and reaction time (monitored via TLC/HPLC). Yields typically range from 60–75% .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C2/C3 of the benzamide, methyl group at C6 of the tetrahydrobenzothiazole) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₄H₂₄ClN₃O₃S₂, MW 502.04) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography with UV detection at 254 nm) .

Q. What preliminary biological screening data exist for this compound?

While direct data for this compound are limited, structurally related benzothiazole-amide hybrids exhibit:

- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (IC₅₀ ~50 µM) .

- Anticancer potential : Variable cytotoxicity in in vitro models (e.g., MCF-7 breast cancer cells) due to thiazole-mediated apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking : Predict binding affinities to targets like tubulin or kinases by analyzing interactions between the benzothiazole core and active-site residues .

- QSAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends using descriptors like logP and polar surface area .

- Reaction path simulation : Quantum chemical calculations (e.g., DFT) to identify energetically favorable synthetic pathways, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in solubility and stability data across studies?

- Method standardization : Use consistent solvents (e.g., DMSO for stock solutions) and storage conditions (−20°C under nitrogen) to minimize degradation .

- Kinetic stability assays : Monitor decomposition via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this chemical series?

- Fractional factorial design : Vary substituents (e.g., methoxy position, alkyl chain length) systematically to identify critical moieties for activity .

- Biological assay triaging : Prioritize high-throughput screening against validated targets (e.g., PARP or HDACs ) before mechanism-of-action studies .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Continuous amidation reactions to improve heat/mass transfer and reduce side-product formation .

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to maintain optimal reaction parameters .

Methodological Guidance

Q. How to design a robust protocol for in vitro metabolic stability testing?

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Q. What are best practices for validating target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .

- Silencing/overexpression : Knock down putative targets (e.g., EGFR ) via siRNA and evaluate changes in compound efficacy .

Research Gaps and Future Directions

- Pharmacokinetic profiling : No in vivo ADME data exist; prioritize studies on oral bioavailability and blood-brain barrier penetration .

- Toxicity screening : Assess hepatotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) to establish safety margins .

- Mechanistic elucidation : Use CRISPR-Cas9 gene editing to identify synthetic lethal interactions in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.